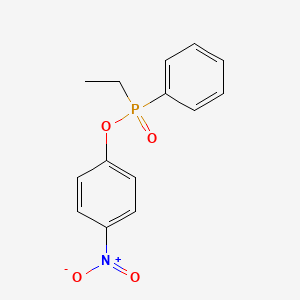

4-Nitrophenyl ethylphenylphosphinate

Description

4-Nitrophenyl ethylphenylphosphinate is an organophosphorus compound characterized by a phosphinate ester group, where the phosphorus atom is bonded to an ethylphenyl group and a 4-nitrophenyloxy moiety. Its molecular formula is C₁₄H₁₄NO₄P, with a molecular weight of 307.24 g/mol. Structurally, it differs from phosphonate esters (e.g., NEMP, NIMP) by the absence of a direct P=O bond, which influences its reactivity and stability .

This compound is primarily utilized as a simulant for neurotoxic agents (e.g., VX) in laboratory studies due to its reduced intrinsic toxicity compared to actual nerve agents. Its mechanism involves acetylcholinesterase (AChE) inhibition, though with lower potency, making it safer for antidote development research .

Properties

CAS No. |

80751-40-2 |

|---|---|

Molecular Formula |

C14H14NO4P |

Molecular Weight |

291.24 g/mol |

IUPAC Name |

1-[ethyl(phenyl)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C14H14NO4P/c1-2-20(18,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3 |

InChI Key |

UHKMGDFUHVDKNN-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Two-Step Abridged Synthesis

The most efficient route, described in U.S. Army research (ADA202378), involves:

- Phosphorylation : Ethylphenylphosphinic chloride is reacted with 4-nitrophenol in anhydrous dichloromethane under nitrogen. Triethylamine serves as a base to scavenge HCl.

- Purification : The crude product is washed with NaHCO₃, dried over MgSO₄, and recrystallized from ethanol to yield 4-nitrophenyl ethylphenylphosphinate.

Reaction Conditions :

- Molar ratio (phosphinic chloride : 4-nitrophenol) : 1 : 1.1

- Temperature : 0–5°C (initial), then room temperature

- Yield : 84% (white crystalline solid)

Advantages :

- Minimal side products due to stoichiometric control.

- Compatibility with sensitive functional groups.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified approach uses microwave irradiation to accelerate the phosphorylation step. Ethylphenylphosphinic acid and 4-nitrophenol are heated with DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. This method reduces reaction time from 12 h to 20 min but requires specialized equipment.

Solid-Phase Synthesis

Immobilized 4-nitrophenol on Wang resin reacts with ethylphenylphosphinic chloride in DMF. After cleavage with TFA, the product is obtained in 78% yield. This method facilitates high-throughput screening but incurs higher costs.

Analytical and Characterization Techniques

Chromatographic Analysis

Normal-Phase HPLC :

- Column : Silica gel (250 × 4.6 mm, 5 µm)

- Mobile phase : Hexane:ethyl acetate (7:3)

- Retention time : 8.2 min

Chiral-Phase HPLC :

Spectroscopic Validation

- ³¹P NMR : δ = 28.7 ppm (singlet, P–O–Ar)

- IR : 1270 cm⁻¹ (P=O), 1520 cm⁻¹ (NO₂ asymmetric stretch)

Data Tables

Table 1: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–114°C | Differential Scanning Calorimetry |

| LogP (octanol-water) | 3.8 ± 0.2 | Shake-flask |

| Inhibitory Constant (Ki) | 0.021 mM (acetylcholinesterase) | Enzyme kinetics |

Table 2: Stereoselective Inhibition of Enzymes

| Enzyme | IC₅₀ (P(+)) | IC₅₀ (P(−)) | Selectivity (P(+)/P(−)) |

|---|---|---|---|

| Acetylcholinesterase | 0.15 µM | 1.2 µM | 8.0 |

| α-Chymotrypsin | 2.3 µM | 0.9 µM | 0.4 |

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl ethylphenylphosphinate undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ethyl or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl ethylphenylphosphinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinate compounds.

Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl ethylphenylphosphinate involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate that is hydrolyzed by enzymes, leading to the release of 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-nitrophenyl ethylphenylphosphinate and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₁₄H₁₄NO₄P | 307.24 | Low volatility, moderate AChE inhibition, reduced toxicity | Simulant for nerve agent studies |

| NEMP (4-nitrophenyl ethyl methylphosphonate) | C₉H₁₂NO₅P | 245.17 | Non-volatile, AChE inhibition (VX simulant) | Laboratory antidote testing |

| 4-Nitrophenyl diphenylphosphinate | C₁₈H₁₄NO₄P | 339.29 | High lipophilicity, slower hydrolysis | Intermediate in organic synthesis |

| Paraoxon (4-nitrophenyl phosphate) | C₈H₁₀NO₆P | 247.14 | Potent AChE inhibitor, high toxicity | Insecticide, neurotoxicity research |

| 4-Nitrophenyl boronic acid | C₆H₆BNO₄ | 182.93 | Converts to 4-nitrophenol under oxidative conditions (pH-dependent) | Pro-drugs, chemical sensors |

Reactivity and Stability

- Phosphinate vs. Phosphonate Esters :

Phosphinate esters (e.g., this compound) lack the P=O bond present in phosphonates (e.g., NEMP), resulting in lower electrophilicity and slower hydrolysis rates. This structural difference reduces their acute toxicity compared to paraoxon, a phosphate ester with rapid AChE inhibition . - Enzymatic Interactions :

Unlike paraoxon, which is a potent substrate for carboxylesterases and cholinesterases, phosphinates exhibit weaker enzymatic binding due to steric hindrance from the ethylphenyl group. This property makes them less effective as insecticides but safer for laboratory use . - Oxidative Stability: 4-Nitrophenyl boronic acid readily converts to 4-nitrophenol under basic oxidative conditions (e.g., H₂O₂ at pH 11), whereas phosphinate esters remain stable, highlighting their utility in long-term studies .

Biological Activity

4-Nitrophenyl ethylphenylphosphinate (EPP) is a compound of significant interest in biochemical research due to its biological activity, particularly as an inhibitor of various enzymes. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by the following structure:

- Chemical Formula : CHNOP

- Molecular Weight : 269.24 g/mol

The compound features a nitrophenyl group, which contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

EPP exhibits various biological activities primarily through its action as an enzyme inhibitor. Key findings include:

- Inhibition of Acetylcholinesterase : EPP has been shown to inhibit acetylcholinesterases from electric eel and bovine erythrocytes stereoselectively. The P(+) enantiomer demonstrates significant inhibition, although the P(-) enantiomer is more active in some assays .

- Effect on Carboxylesterases : The compound also inhibits carboxylesterases, with a median inhibitory concentration (IC) reported at 7.4 x 10 M for certain derivatives . This inhibition suggests potential applications in modulating metabolic pathways involving ester hydrolysis.

Study 1: Enzyme Inhibition Profiles

A study investigated the inhibition profiles of various organophosphinates, including EPP. The results indicated that:

- EPP inhibited porcine liver carboxylester hydrolase rapidly.

- The compound's inhibitory effects were more pronounced when aryl or heteroaryl groups were directly bound to phosphorus .

Study 2: In Vivo Metabolic Effects

In vivo studies demonstrated that EPP alters the metabolism of malathion in rats and dogs, shifting the metabolic pathway from carboxy ester hydrolysis to phosphate hydrolysis. This change suggests that EPP may influence the detoxification processes in organisms exposed to organophosphates .

Comparative Biological Activity Table

| Compound | Enzyme Target | IC (M) | Stereoselectivity |

|---|---|---|---|

| This compound | Acetylcholinesterase | Not specified | P(+) > P(-) |

| 4-Nitrophenyl diphenylphosphinate | Carboxylesterase | 7.4 x 10 | Not specified |

| Other Organophosphinates | Various | Ranges from 0.021 to 0.61 | Variable |

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for 4-nitrophenyl ethylphenylphosphinate to ensure high purity for biochemical studies?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions using 4-nitrophenol derivatives and ethylphenylphosphinic chloride. Purification is critical and can be achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to remove unreacted precursors and by-products. Analytical techniques like TLC and HPLC should monitor reaction progress and purity . For phosphonate analogs, studies emphasize controlling reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis of the phosphinate ester bond .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming molecular structure and phosphinate bond integrity. For example, NMR peaks typically appear at 20–30 ppm for phosphinate esters .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify molecular weight and detect trace impurities. Derivatization may be required for non-volatile samples .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., at 310 nm for nitrophenyl absorption) ensure purity >95% .

Advanced Research Questions

Q. How do decomposition pathways of this compound vary under hydrolytic vs. enzymatic conditions, and how can these be controlled?

- Methodological Answer : Hydrolysis under acidic or alkaline conditions follows distinct pathways:

- Acidic Hydrolysis : Cleavage of the P-O bond, yielding 4-nitrophenol and ethylphenylphosphinic acid.

- Alkaline Hydrolysis : Predominant P-C bond cleavage, forming phosphate derivatives. Electron-withdrawing groups (e.g., 4-nitrophenyl) stabilize intermediates, favoring intramolecular oxidation pathways .

- Enzymatic Degradation : Phosphatases or esterases may catalyze hydrolysis. Kinetic studies (e.g., UV-Vis monitoring of 4-nitrophenol release at 405 nm) are recommended to quantify degradation rates .

Q. What strategies optimize the use of this compound in enzyme inhibition assays, particularly for acetylcholinesterase (AChE)?

- Methodological Answer :

- Substrate Concentration : Perform Michaelis-Menten kinetics to determine and . For AChE, typical substrate concentrations range from 0.1–1.0 mM .

- Interference Mitigation : Use negative controls (e.g., heat-inactivated enzymes) to account for non-enzymatic hydrolysis.

- Detection Methods : Couple with capillary electrophoresis/dynamic frontal analysis for real-time monitoring of 4-nitrophenol release, enhancing sensitivity compared to spectrophotometry .

Q. How can researchers resolve discrepancies in inhibition potency data across studies involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in pH, temperature, or ionic strength alter enzyme activity. Standardize protocols (e.g., IFCC guidelines for phosphatases ).

- Computational Models : Hybrid approaches combining wet-lab data (e.g., receptor-response profiles) with machine learning improve reproducibility. For example, receptor-based models show higher correlation (∼70%) but require validation against orthogonal datasets .

Q. What computational tools are effective for modeling the interaction of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to active sites (e.g., AChE’s catalytic triad).

- Hybrid QSAR/Machine Learning : Train models on receptor-odorant response datasets (e.g., 93 odorants tested against 52 receptors) to identify critical chemical features (e.g., nitro group electronegativity, steric effects) .

Q. How does environmental pH influence the stability and reactivity of this compound in aqueous systems?

- Methodological Answer : Stability studies show:

- pH 4–6 : Slow hydrolysis (half-life >24 hrs), ideal for short-term assays.

- pH >8 : Rapid degradation (half-life <1 hr) due to hydroxide ion attack on the phosphinate bond. Buffered solutions (e.g., Tris-HCl, pH 7.4) are recommended for maintaining stability .

Q. What are the best practices for long-term storage and handling of this compound to prevent degradation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.